(5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a combination of benzodioxole, indole, and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and indole intermediates, followed by their condensation with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s ability to modulate these targets can lead to changes in cellular processes, such as apoptosis or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy):
Uniqueness
What sets (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of structural motifs. The presence of benzodioxole, indole, and pyrimidine rings in a single molecule provides a versatile platform for exploring new chemical and biological properties.
Properties
Molecular Formula |
C20H12BrN3O5 |
---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C20H12BrN3O5/c21-11-1-3-15-13(6-11)10(8-22-15)5-14-18(25)23-20(27)24(19(14)26)12-2-4-16-17(7-12)29-9-28-16/h1-8,26H,9H2,(H,23,25,27)/b10-5+ |
InChI Key |
VJGMPSSNGQKYFG-BJMVGYQFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C(=O)NC3=O)/C=C/4\C=NC5=C4C=C(C=C5)Br)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C(=O)NC3=O)C=C4C=NC5=C4C=C(C=C5)Br)O |
Origin of Product |
United States |
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